molecular formula C9H11ClF2N2O B1421886 N-(3,5-difluorophenyl)-2-(methylamino)acetamide hydrochloride CAS No. 1251922-59-4

N-(3,5-difluorophenyl)-2-(methylamino)acetamide hydrochloride

Cat. No. B1421886
CAS RN: 1251922-59-4
M. Wt: 236.64 g/mol
InChI Key: WZCITUBVMIIFIF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “N-(3,5-difluorophenyl)-2-(methylamino)acetamide hydrochloride” would likely depend on the specific conditions and reagents used. Similar compounds such as 3,5-Difluoroacetophenone have been used in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would likely depend on its specific molecular structure. For example, similar compounds such as 3,5-Difluoroacetophenone have a melting point of 34-38 °C and 3,5-Difluorophenol has a melting point of 54-57 °C .

Scientific Research Applications

  • Chemical Synthesis and Structural Studies:

    • N-(3,5-difluorophenyl)-2-(methylamino)acetamide hydrochloride and similar compounds are used in various chemical syntheses. For example, a study by Macháček et al. (1986) explores the formation and rearrangement of a spiro-Meisenheimer adduct of a structurally similar compound, highlighting its application in chemical synthesis (Macháček, Hassanien, & Štěrba, 1986).
    • Another study by Praveen et al. (2013) examines the crystal structure of a related compound, 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide, providing insights into its geometric parameters and potential applications in materials science (Praveen et al., 2013).
  • Pharmaceutical Research:

    • While direct studies on this compound in pharmaceutical research are limited, analogs and derivatives have been explored for their potential therapeutic effects. For instance, a novel anilidoquinoline derivative structurally related to this compound demonstrated significant antiviral and antiapoptotic effects in treating Japanese encephalitis (Ghosh et al., 2008).
  • Material Science and Photovoltaic Efficiency:

    • A study by Mary et al. (2020) on bioactive benzothiazolinone acetamide analogs, which are structurally similar, demonstrated their potential in photo-voltaic cells, showcasing their light harvesting efficiency and their potential in material science applications (Mary et al., 2020).
  • Neurological Research:

    • Dalby-Brown et al. (2013) characterized a novel high-potency positive modulator of K(v)7 channels, NS15370, which contains a similar chemical structure. This study highlights its potential in treating neurological hyperexcitability disorders like epilepsy and mania (Dalby-Brown et al., 2013).

Safety and Hazards

The safety and hazards of “N-(3,5-difluorophenyl)-2-(methylamino)acetamide hydrochloride” would likely depend on its specific properties. Similar compounds such as 3,5-Difluoroacetophenone and 3,5-Difluorophenol have hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

N-(3,5-difluorophenyl)-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O.ClH/c1-12-5-9(14)13-8-3-6(10)2-7(11)4-8;/h2-4,12H,5H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCITUBVMIIFIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC(=CC(=C1)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1251922-59-4
Record name Acetamide, N-(3,5-difluorophenyl)-2-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251922-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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